molecular formula C11H15NO2 B13453447 1-(1,3-Dioxaindan-5-yl)butan-1-amine

1-(1,3-Dioxaindan-5-yl)butan-1-amine

Cat. No.: B13453447
M. Wt: 193.24 g/mol
InChI Key: DFTBFIMTDRVUQC-UHFFFAOYSA-N
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Description

1-(1,3-Dioxaindan-5-yl)butan-1-amine is a chemical compound of interest in medicinal chemistry and neuroscience research. Compounds featuring the 1,3-dioxolane or 1,3-dioxane core structure, such as this one, are frequently investigated as potential ligands for central nervous system (CNS) receptors . Structural analogs have demonstrated significant affinity and selectivity for key receptor targets, including the sigma-1 (σ1) receptor and the phencyclidine (PCP) binding site of the NMDA receptor . These receptors are implicated in various neurological pathways, and their ligands are explored for managing neuropathic pain and other neurological disorders . The specific substitution pattern on the 1,3-dioxolane ring and the nature of the amine side chain are critical determinants of a compound's affinity, selectivity, and functional activity at these targets . This product, this compound, is provided to support such structure-activity relationship (SAR) studies and the development of novel pharmacological tools. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)butan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-2-3-9(12)8-4-5-10-11(6-8)14-7-13-10/h4-6,9H,2-3,7,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFTBFIMTDRVUQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C1=CC2=C(C=C1)OCO2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structural Significance Within Contemporary Organic Chemistry

The 1-(1,3-Dioxaindan-5-yl)butan-1-amine scaffold is a noteworthy structure in modern organic chemistry due to the amalgamation of two key chemical entities: the 1,3-dioxaindan (also known as a benzodioxole derivative) ring system and a butylamine (B146782) side chain. The 1,3-dioxaindan group is a bicyclic acetal (B89532) that is generally stable under basic, reductive, or oxidative conditions, making it a valuable component in multi-step syntheses. thieme-connect.de This stability allows for chemical modifications to other parts of the molecule without affecting the dioxaindan core.

Furthermore, the 1,3-dioxane (B1201747) ring, a related six-membered cyclic acetal, is a classic model in conformational analysis and is present in numerous biomolecules with a broad spectrum of pharmacological activities. thieme-connect.deresearchgate.net The presence of the benzodioxole moiety in this compound suggests that this compound could serve as a building block for more complex molecules with potential applications in medicinal chemistry and materials science. The butylamine portion of the molecule introduces a primary amine group, a versatile functional group that can participate in a wide array of chemical reactions, including amide bond formation, alkylation, and the formation of Schiff bases.

Overview of Principal Research Trajectories for the Compound

Advanced Synthetic Techniques

Asymmetric Synthesis for Enantiomeric Forms

The preparation of enantiomerically pure amines is of paramount importance, as the biological activity of chiral molecules often resides in a single enantiomer. A prevalent and reliable method for the asymmetric synthesis of chiral amines involves the use of chiral auxiliaries, such as tert-butanesulfinamide (tBS). nih.govyale.edu This methodology can be hypothetically applied to the synthesis of the enantiomers of this compound.

The synthesis would commence with the condensation of a suitable chiral tert-butanesulfinamide (either (R)- or (S)-tBS) with the precursor ketone, 1-(1,3-dioxaindan-5-yl)butan-1-one. This reaction forms a chiral N-tert-butanesulfinyl ketimine intermediate. Subsequent diastereoselective reduction of this ketimine, for instance through transfer hydrogenation, would yield the corresponding chiral sulfinamide. nih.gov The final step involves the removal of the chiral auxiliary under acidic conditions to afford the desired enantiomerically enriched primary amine. The choice of the (R)- or (S)-enantiomer of the tert-butanesulfinamide dictates the stereochemistry of the final product.

A general three-step process for this asymmetric synthesis is as follows:

Condensation: Reaction of the ketone with tBS to form the N-tert-butanesulfinyl imine. nih.gov

Diastereoselective Reduction: Reduction of the imine to the corresponding sulfinamide. nih.gov

Cleavage: Removal of the tert-butanesulfinyl group to yield the chiral primary amine. nih.gov

Diastereoselective and Enantioselective Approaches

Diastereoselective and enantioselective strategies are crucial for establishing specific stereocenters. While specific diastereoselective syntheses for this compound are not extensively documented, principles from related syntheses can be applied. For instance, in the synthesis of related chiral amines, diastereoselectivity is often achieved by employing chiral catalysts or auxiliaries that create a diastereomeric transition state, favoring the formation of one diastereomer over the other.

Enantioselective approaches often rely on catalytic asymmetric hydrogenation of prochiral imines or enamines. acs.org For the target compound, this would involve the asymmetric hydrogenation of an appropriate N-protected imine derived from 1-(1,3-dioxaindan-5-yl)butan-1-one. The success of this approach is highly dependent on the choice of a suitable chiral catalyst, often a transition metal complex with a chiral ligand.

Biocatalysis, utilizing enzymes such as transaminases or amine dehydrogenases, offers a powerful and highly enantioselective route to chiral amines. nih.gov An engineered amine dehydrogenase could potentially catalyze the reductive amination of 1-(1,3-dioxaindan-5-yl)butan-1-one to the corresponding amine with high enantiopurity. nih.gov

Catalytic Methodologies (e.g., transition metal catalysis, organocatalysis)

Catalytic methods are highly desirable in chemical synthesis due to their efficiency and potential for high turnover numbers. Transition metal catalysis is widely employed for the synthesis of amines, particularly through reductive amination and asymmetric hydrogenation.

Transition Metal Catalysis: Reductive amination of 1-(1,3-dioxaindan-5-yl)butan-1-one with an ammonia (B1221849) source in the presence of a transition metal catalyst (e.g., palladium, rhodium, or ruthenium) and a reducing agent (e.g., H₂) would be a direct route to the racemic amine. mdpi.com To achieve enantioselectivity, a chiral catalyst system, typically a metal complex with a chiral phosphine (B1218219) ligand, is necessary. acs.org Asymmetric transfer hydrogenation, using a ruthenium catalyst with a chiral ligand and a hydrogen donor like isopropanol, is another effective method for the enantioselective reduction of the corresponding ketimine.

Catalyst SystemReaction TypeSubstrate ScopePotential Applicability
Ru-chiral ligandAsymmetric Transfer HydrogenationKetiminesHigh
Pd/C, H₂Reductive AminationKetonesModerate (racemic)
Rh-chiral phosphineAsymmetric HydrogenationIminesHigh

Organocatalysis: Organocatalysis has emerged as a powerful tool in asymmetric synthesis. Chiral phosphoric acids or other chiral Brønsted acids could potentially catalyze the enantioselective reduction of the imine derived from 1-(1,3-dioxaindan-5-yl)butan-1-one. While specific applications to this substrate are not reported, the general utility of organocatalysts in amine synthesis is well-established.

Green Chemistry Principles in Synthetic Design

The application of green chemistry principles is crucial for developing sustainable synthetic processes. organic-chemistry.org In the context of synthesizing this compound, several green strategies can be envisioned.

Atom Economy: Catalytic methods, such as asymmetric hydrogenation, exhibit high atom economy as they ideally only produce the desired product without stoichiometric byproducts. acs.org

Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives like water, ethanol (B145695), or even performing reactions under solvent-free conditions is a key principle. organic-chemistry.org Some reductive aminations and N-alkylation reactions have been successfully carried out in greener solvents.

Catalysis: The use of catalytic amounts of reagents is inherently greener than stoichiometric approaches. acs.org Biocatalysis, in particular, operates under mild, aqueous conditions and is a highly sustainable option. nih.gov

Energy Efficiency: Methodologies like microwave irradiation or ultrasound can sometimes accelerate reactions, leading to lower energy consumption compared to conventional heating.

Green Chemistry PrincipleApplication in Synthesis
High Atom EconomyCatalytic Hydrogenation
Safer SolventsUse of water or ethanol in reductive amination
CatalysisBiocatalysis with transaminases or amine dehydrogenases
Energy EfficiencyPotential use of microwave-assisted synthesis

Synthesis of Structural Analogs and Derivatives

The synthesis of structural analogs and derivatives is essential for structure-activity relationship (SAR) studies in drug discovery. For this compound, analogs can be synthesized by modifying the aromatic core, the alkyl chain, or the amine functionality.

For instance, analogs with different substituents on the aromatic ring can be prepared by starting with the corresponding substituted 1,3-dioxaindan precursors. The synthesis of various 1,3-dioxaindan derivatives has been reported, which could serve as starting materials. mdpi.com

Modification of the alkyl chain can be achieved by using different ketones in the initial step of the synthesis. For example, using 1-(1,3-dioxaindan-5-yl)ethan-1-one would lead to the corresponding ethylamine (B1201723) analog.

Derivatization of the primary amine group can be readily accomplished through standard N-alkylation or N-acylation reactions to produce secondary and tertiary amines or amides, respectively. Reductive amination with other aldehydes or ketones can also be employed to generate a diverse range of N-substituted derivatives. nih.gov

Transformations Involving the Primary Amine Functionality

The primary amine group is a versatile functional group, typically reactive towards a variety of reagents. However, specific studies on these reactions for this compound have not been reported.

Acylation and Alkylation Reactions

No studies detailing the acylation (e.g., reaction with acyl chlorides or anhydrides to form amides) or alkylation (reaction with alkyl halides to form secondary or tertiary amines) of this compound were found in the public domain. Consequently, there is no experimental data on reaction conditions, yields, or the properties of potential products for this specific compound.

Condensation and Cyclization Reactions

Similarly, the scientific literature lacks reports on condensation reactions, such as the formation of imines with aldehydes or ketones, or subsequent cyclization reactions (e.g., Pictet-Spengler or Bischler-Napieralski type reactions) originating from this compound.

Reactions of the 1,3-Dioxaindane Moiety

The aromatic ring of the 1,3-dioxaindane system is expected to undergo reactions typical of substituted benzene (B151609) rings, while the dioxolane ring has its own characteristic chemistry. However, specific investigations into these reactions for the title compound are absent from the literature.

Electrophilic Aromatic Substitution Patterns

There is no published research on the electrophilic aromatic substitution reactions (such as nitration, halogenation, sulfonation, or Friedel-Crafts reactions) on the aromatic portion of this compound. Therefore, information regarding the regioselectivity, reaction kinetics, and the influence of the existing substituents on the substitution pattern is not available.

Ring-Opening and Rearrangement Reactions

Investigations into the stability of the 1,3-dioxaindane ring within this specific molecule, including potential acid- or base-catalyzed ring-opening or rearrangement reactions, have not been documented.

Mechanistic Elucidation of Key Chemical Transformations

Given the absence of reported chemical transformations for this compound, there are consequently no mechanistic studies available. The elucidation of reaction mechanisms, including the identification of intermediates, transition states, and kinetic studies, has not been a subject of published research for this compound.

Functional Group Interconversions and Controlled Modifications of this compound

The chemical reactivity of this compound is primarily centered around its primary amine functionality. This group serves as a versatile handle for a variety of functional group interconversions and controlled modifications, allowing for the synthesis of a diverse range of derivatives. The stability of the 1,3-dioxaindan ring system under many reaction conditions permits selective transformations at the amine terminus. Generally, the 1,3-dioxaindan (as a derivative of a 1,3-dioxane) is stable under basic, reductive, and oxidative conditions but can be sensitive to strong acidic conditions which may lead to hydrolysis of the acetal (B89532). organic-chemistry.orgthieme-connect.de

N-Alkylation

The primary amine of this compound can undergo nucleophilic substitution with alkyl halides to yield secondary and tertiary amines. However, direct alkylation with alkyl halides can be challenging to control, often resulting in a mixture of mono- and poly-alkylated products. rsc.org More controlled mono-alkylation can be achieved through reductive amination.

Table 1: Representative N-Alkylation Reactions

Alkylating AgentProduct TypeGeneral ConditionsExpected Outcome
Benzyl BromideSecondary AmineBase (e.g., K₂CO₃), Solvent (e.g., CH₃CN), Room Temp to RefluxFormation of the N-benzyl derivative. Potential for over-alkylation.
Methyl IodideTertiary Amine/Quaternary SaltExcess CH₃I, Base (e.g., NaHCO₃)Exhaustive methylation leading to the tertiary amine and potentially the quaternary ammonium (B1175870) salt.

This table is illustrative and based on general principles of amine alkylation.

N-Acylation

A more controlled and high-yielding modification is the N-acylation of the primary amine with acylating agents like acid chlorides or acid anhydrides. This reaction proceeds via nucleophilic acyl substitution to form stable amide derivatives. orientjchem.org The resulting amide is significantly less nucleophilic than the starting amine, which effectively prevents over-acylation. ias.ac.in This method is widely used for the protection of amine groups or to introduce specific acyl moieties.

For instance, the reaction with acetyl chloride in the presence of a base (to neutralize the HCl byproduct) would yield the corresponding N-acetyl derivative. Similarly, acetic anhydride (B1165640) can be used, often under catalyst-free conditions or with mild acid or base catalysis, to produce the same acetamide. orientjchem.orgresearchgate.net

Table 2: N-Acylation of Amines with Benzodioxole Moieties

Amine SubstrateAcylating AgentConditionsProductYieldReference
PiperonylamineAcetic AnhydrideWater, Catalyst-freeN-acetylpiperonylamineGood to Excellent orientjchem.org
AnilineBenzoyl ChloridePyridine (B92270), 0-25 °CN-Phenylbenzamide~100% researchgate.net
AminoalcoholsAcetic AnhydrideSolvent-freeN-acylated aminoalcoholsGood to Excellent orientjchem.org

This table presents data from reactions on analogous compounds to illustrate expected outcomes.

Reductive Amination

Reductive amination is a highly versatile and controllable method for the N-alkylation of this compound. This two-step, often one-pot, process involves the initial reaction of the primary amine with an aldehyde or ketone to form an intermediate imine (or enamine from a secondary amine), which is then reduced in situ to the corresponding secondary or tertiary amine. masterorganicchemistry.comnih.gov

This method avoids the issue of over-alkylation common with direct alkylation using alkyl halides. masterorganicchemistry.com A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) being particularly effective as they are mild enough not to reduce the starting carbonyl compound but are reactive towards the intermediate iminium ion. nih.govharvard.edu

Table 3: Reductive Amination with Primary Amines

Carbonyl CompoundReducing AgentConditionsProduct TypeExpected YieldReference
AcetoneNaBH(OAc)₃Acetic Acid, DCEN-isopropyl derivativeHigh nih.govharvard.edu
BenzaldehydeNaBH₃CNpH 6-7, MethanolN-benzyl derivativeHigh masterorganicchemistry.com
CyclohexanoneH₂/Pd-CEthanol, rtN-cyclohexyl derivativeGood masterorganicchemistry.com

This table is based on established protocols for reductive amination.

Sulfonamide Formation

The primary amine can be readily converted into a sulfonamide by reaction with a sulfonyl chloride in the presence of a base, such as pyridine or sodium hydroxide. nih.gov This reaction is a robust method for introducing a sulfonyl group, which is a common pharmacophore in medicinal chemistry. The synthesis is typically high-yielding and proceeds under mild conditions.

Recent advancements have also explored alternative methods, such as the reaction of amines with sulfonic acids under microwave irradiation or the oxidative coupling of amines with thiols. nih.govorganic-chemistry.org

Table 4: Synthesis of Sulfonamides from Primary Amines

Amine SubstrateSulfonylating AgentBaseConditionsProductYieldReference
AnilineBenzenesulfonyl ChloridePyridine0-25 °CN-Phenylbenzenesulfonamide~100% nih.gov
Various Aminesp-Toluenesulfonic acid2,4,6-trichloro- organic-chemistry.orgthieme-connect.denih.gov-triazine, TEAAcetone, Microwave 80°CN-Tosylamides~95% organic-chemistry.org
Primary/Secondary AminesMethyl Sulfinates / MCPBA1. LiNR₂ 2. MCPBATHF, -78 °C to rtSulfonamidesHigh organic-chemistry.org

This table includes data from analogous sulfonamide syntheses to illustrate the reaction's versatility.

Advanced Spectroscopic and Chromatographic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.

One-dimensional NMR spectra, specifically proton (¹H) and carbon-13 (¹³C), offer the initial and most fundamental insights into the molecular structure.

The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons through chemical shifts (δ) and spin-spin coupling patterns. The spectrum of 1-(1,3-Dioxaindan-5-yl)butan-1-amine is expected to show characteristic signals for the aromatic protons of the 1,3-dioxaindan ring, the methylene protons of the dioxole group, the protons of the butylamine (B146782) side chain, and the amine protons. The methine proton adjacent to the nitrogen atom (CH-NH₂) is a key diagnostic signal, typically appearing as a triplet.

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Key signals would include those for the aromatic carbons, the unique methylene carbon of the dioxole ring (O-CH₂-O), the carbons of the butyl side chain, and the methine carbon bonded to the amino group. The chemical shifts are indicative of the electronic environment of each carbon atom.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound Predicted data based on structure-spectra correlations. Solvent: CDCl₃.

Atom Position¹H Chemical Shift (δ, ppm)Multiplicity¹³C Chemical Shift (δ, ppm)
Aromatic CH (3 positions)~6.7-6.9m~108-120
O-CH₂-O~5.9s~101
CH-NH₂~3.8-4.0t~55-60
NH₂~1.5-2.5br s-
CH₂ (next to CH-NH₂)~1.6-1.8m~35-40
CH₂ (middle of chain)~1.3-1.5m~20-25
CH₃~0.9t~14

Two-dimensional NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecule's connectivity.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). For this molecule, COSY would show correlations between the protons along the butyl chain (CH-CH₂-CH₂-CH₃), confirming the aliphatic spin system.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. It is used to definitively assign the carbon signal for each proton signal identified in the ¹H NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range couplings between protons and carbons (typically 2-3 bonds away). HMBC is vital for connecting the different fragments of the molecule. For instance, it would show correlations between the benzylic proton (CH-NH₂) and the aromatic carbons, as well as the methylene protons of the dioxole ring and the quaternary aromatic carbons, thus confirming the attachment of the side chain to the ring system.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's three-dimensional structure and preferred conformation. It can reveal spatial relationships between the protons on the butylamine side chain and the aromatic ring.

Mass Spectrometry (MS) for Molecular Fragmentation Patterns and High-Resolution Mass Determination

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. High-resolution mass spectrometry (HRMS) provides a highly accurate molecular weight, which can be used to determine the elemental formula of the compound. The fragmentation pattern observed in the mass spectrum offers valuable structural information.

For this compound, the molecular ion peak [M]⁺ would be observed. The most characteristic fragmentation pathway is expected to be the benzylic cleavage, which involves the loss of a propyl radical to form a highly stable, resonance-delocalized cation.

Table 2: Predicted Key Mass Fragments for this compound

m/z ValueProposed Fragment StructureSignificance
207[C₁₁H₁₅NO₂]⁺Molecular Ion (M⁺)
164[M - C₃H₇]⁺Loss of a propyl radical via benzylic cleavage
135[C₈H₇O₂]⁺Fragment corresponding to the 1,3-dioxaindan-5-yl cation

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption or scattering of specific frequencies of light corresponds to the vibrations of particular functional groups.

The IR spectrum of this compound would display characteristic absorption bands confirming the presence of key functional groups. The primary amine (NH₂) group is identified by N-H stretching vibrations. The C-H stretches for both aromatic and aliphatic protons are also distinct. The strong C-O-C stretching vibrations are indicative of the dioxole moiety.

Table 3: Predicted Vibrational Spectroscopy Bands for this compound

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
3400-3250N-H StretchPrimary Amine
3100-3000Aromatic C-H StretchAromatic Ring
2960-2850Aliphatic C-H StretchButyl Chain
1620-1580N-H BendPrimary Amine
1600, 1500, 1450C=C StretchAromatic Ring
1250-1200, 1040-1030C-O-C Asymmetric & Symmetric StretchDioxole Ether

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound or a salt thereof can be grown, this technique can yield exact bond lengths, bond angles, and torsional angles. This data confirms the molecular connectivity and reveals the molecule's conformation in the solid state. For related structures, such as 1-(1,3-benzodioxol-5-yl)butan-1-one, the dioxole ring has been observed to adopt an envelope conformation nih.gov. This technique would also elucidate intermolecular interactions, such as hydrogen bonding involving the amine group, which govern the crystal packing arrangement.

High-Performance Liquid Chromatography (HPLC) for Compound Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying components in a mixture, making it essential for assessing the purity of a synthesized compound.

For a polar compound like this compound, a reversed-phase HPLC method would typically be employed. This involves a nonpolar stationary phase (e.g., C18) and a polar mobile phase, such as a mixture of water and acetonitrile or methanol, often with an additive like trifluoroacetic acid (TFA) or formic acid to ensure the amine is protonated and produces sharp peaks. Purity is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram.

Furthermore, since the compound possesses a chiral center at the carbon atom bearing the amine group, chiral HPLC is necessary to separate and quantify the individual enantiomers. This is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.

Computational and Theoretical Chemistry Studies of 1 1,3 Dioxaindan 5 Yl Butan 1 Amine

Quantum Chemical Calculations for Electronic Structure Elucidation

Quantum chemical calculations are fundamental to understanding the electronic makeup of a molecule. These methods, particularly Density Functional Theory (DFT), offer a powerful lens through which to examine the distribution of electrons and predict molecular properties.

For a molecule like 1-(1,3-Dioxaindan-5-yl)butan-1-amine, DFT calculations would be employed to determine its optimized geometry and electronic ground state. This involves selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-31G(d,p)) to approximate the solutions to the Schrödinger equation. The output of these calculations provides a detailed picture of the molecule's electronic structure, which is the foundation for understanding its stability and reactivity. While specific data for the target compound is unavailable, DFT has been successfully used to study the electronic structure of a wide range of organic molecules. researchgate.net

A key output of quantum chemical calculations is the description of molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these frontier orbitals are crucial for predicting how the molecule will interact with other chemical species. For this compound, the HOMO would likely be localized on the amine group and the dioxaindan ring system, indicating these are the primary sites for electrophilic attack. The LUMO, conversely, would indicate the most probable sites for nucleophilic attack.

Furthermore, Mulliken population analysis or Natural Bond Orbital (NBO) analysis would be used to calculate the partial atomic charges on each atom. This provides a quantitative measure of the electron distribution across the molecule, highlighting regions of positive and negative charge. This information is invaluable for understanding intermolecular interactions and reaction mechanisms.

Conformational Analysis and Energy Landscape Mapping

The flexibility of the butan-1-amine side chain and the dioxaindan ring system means that this compound can exist in multiple conformations. Conformational analysis aims to identify the most stable arrangements of the atoms (conformers) and the energy barriers between them.

By systematically rotating the rotatable bonds and calculating the potential energy at each step, an energy landscape can be mapped. This would reveal the global minimum energy conformation, representing the most populated state of the molecule, as well as other local minima. Studies on similar structures, such as 5-substituted 1,3-dioxanes, have utilized quantum-chemical methods to explore their potential energy surfaces and identify stable chair and twist conformers. researchgate.net A similar approach for this compound would provide insight into its three-dimensional structure and flexibility.

Prediction of Chemical Reactivity and Selectivity

Computational chemistry offers powerful tools to predict where and how a molecule is likely to react. Reactivity descriptors, derived from the electronic structure, can provide a quantitative basis for these predictions.

For this compound, the Fukui functions or the local softness indices would be calculated to identify the most reactive sites for nucleophilic, electrophilic, and radical attacks. The nitrogen atom of the amine group, with its lone pair of electrons, is expected to be a primary site for electrophilic attack. The aromatic ring of the dioxaindan moiety would also be susceptible to electrophilic substitution, and computational models could predict the regioselectivity of such reactions.

Molecular Dynamics Simulations for Intramolecular Behavior

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations can be used to study its dynamic behavior over time. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can model the intramolecular vibrations, rotations, and conformational changes.

An MD simulation of this compound in a simulated solvent environment would provide insights into how the molecule behaves in a more realistic setting. This could reveal preferred conformations in solution and the dynamics of the interactions between the solute and solvent molecules.

Utilization of 1 1,3 Dioxaindan 5 Yl Butan 1 Amine As a Synthetic Building Block and Intermediate

Incorporation into Complex Molecular Architectures

The distinct functionalities of 1-(1,3-Dioxaindan-5-yl)butan-1-amine make it a valuable intermediate in the synthesis of elaborate molecular structures. The primary amine group provides a reactive site for nucleophilic substitution and addition reactions, enabling the formation of amides, sulfonamides, and secondary or tertiary amines. These reactions are fundamental in elongating carbon chains and introducing new functional groups, thereby building molecular complexity.

For instance, the amine can be acylated with various carboxylic acid chlorides or anhydrides to form amide bonds, a common linkage in many biologically active molecules. Furthermore, it can undergo reductive amination with aldehydes or ketones to yield more substituted amine derivatives. The 1,3-dioxaindan portion of the molecule acts as a protecting group for a catechol functionality. This protection is stable under a range of reaction conditions but can be selectively removed to reveal the diol, which can then participate in further reactions such as etherification or the formation of esters. This latent reactivity is a key strategic element in multi-step syntheses, allowing for the sequential and controlled modification of different parts of the molecule.

Role as a Precursor in Multi-Component Reactions

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the starting materials. rug.nlnih.govmdpi.com The primary amine functionality of this compound makes it an ideal candidate for participation in several named MCRs.

One prominent example is the Ugi four-component reaction (Ugi-4CR), which involves an amine, a ketone or aldehyde, a carboxylic acid, and an isocyanide. rug.nl In this context, this compound can serve as the amine component, leading to the rapid assembly of complex α-acylamino carboxamide structures. Similarly, it can be employed in the Petasis reaction, a three-component reaction between an amine, a carbonyl compound, and a vinyl- or aryl-boronic acid, to generate substituted amines. nih.gov The ability to introduce the 1,3-dioxaindan moiety into a complex scaffold in a single, atom-economical step is a significant advantage of using this building block in MCRs.

Multi-Component ReactionReactantsResulting Scaffold
Ugi ReactionAmine, Aldehyde/Ketone, Carboxylic Acid, Isocyanideα-Acylamino Carboxamides
Petasis ReactionAmine, Carbonyl Compound, Organoboronic AcidSubstituted Amines
Mannich ReactionAmine, Aldehyde, Carbonyl Compoundβ-Amino Carbonyl Compounds

This table illustrates potential multi-component reactions where this compound could serve as the amine component.

Scaffold Derivatization for Library Synthesis (chemical probes)

The synthesis of compound libraries for the discovery of new chemical probes is a cornerstone of modern chemical biology and drug discovery. The core structure, or scaffold, of this compound is well-suited for derivatization to create a diverse collection of related molecules. The reactivity of the primary amine allows for the attachment of a wide array of substituents, effectively decorating the scaffold with different chemical functionalities.

By reacting the parent amine with a library of carboxylic acids, sulfonyl chlorides, or isocyanates, a large number of amide, sulfonamide, and urea (B33335) derivatives can be generated in a parallel fashion. This approach is instrumental in exploring the structure-activity relationships (SAR) of a particular molecular scaffold. For example, in the development of probes for specific biological targets, systematic modification of the scaffold can lead to compounds with optimized potency, selectivity, and pharmacokinetic properties. nih.gov The 1,3-dioxaindan group can also be deprotected to reveal the catechol, which can then be further functionalized, adding another layer of diversity to the synthesized library. This systematic derivatization is crucial for developing novel inhibitors or modulators of biological processes. mdpi.com

Reagent ClassFunctional Group IntroducedPotential Application of Derivatives
Carboxylic Acids / Acyl ChloridesAmideMimicking peptide bonds, hydrogen bond donors/acceptors
Sulfonyl ChloridesSulfonamideIncreasing metabolic stability, altering solubility
Isocyanates / IsothiocyanatesUrea / ThioureaEnhancing binding affinity through hydrogen bonding
Aldehydes / Ketones (Reductive Amination)Secondary / Tertiary AmineModulating basicity and lipophilicity

This table outlines various reagent classes that can be used to derivatize the primary amine of this compound and the resulting functional groups.

Molecular Recognition Studies with Biochemical Systems Purely Biophysical Focus

In Vitro Binding Studies with Isolated Biomacromolecules (e.g., proteins, enzymes)

Direct experimental evidence of binding is the cornerstone of molecular recognition studies. Techniques such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and fluorescence polarization could provide invaluable data on the interaction between 1-(1,3-Dioxaindan-5-yl)butan-1-amine and specific protein or enzyme targets.

Quantitative analysis of binding events is crucial. Future studies should aim to determine the kinetic parameters, including the association rate constant (kₐ) and the dissociation rate constant (kₔ), which together define the equilibrium dissociation constant (Kₔ). Furthermore, understanding the thermodynamic drivers of binding, such as changes in enthalpy (ΔH) and entropy (ΔS), would provide a complete picture of the association process.

Table 1: Hypothetical Kinetic and Thermodynamic Parameters for the Interaction of this compound with a Target Protein

ParameterValueUnit
Association Rate (kₐ)Data not availableM⁻¹s⁻¹
Dissociation Rate (kₔ)Data not availables⁻¹
Dissociation Constant (Kₔ)Data not availableM
Enthalpy Change (ΔH)Data not availablekcal/mol
Entropy Change (ΔS)Data not availablecal/mol·K

This table illustrates the type of data that needs to be generated through experimental work.

Identifying the specific structural features on both the ligand and the biomacromolecule that are responsible for the binding interaction is key. High-resolution structural biology techniques, such as X-ray crystallography or cryo-electron microscopy (cryo-EM) of the compound in complex with its target, would be necessary to visualize these recognition motifs. This would reveal critical information about hydrogen bonds, hydrophobic interactions, and electrostatic contacts.

Chemoinformatic Approaches to Molecular Interactions

In the absence of experimental data, chemoinformatic tools can offer predictive insights. By comparing the structure of this compound to databases of known bioactive molecules, it may be possible to generate hypotheses about its potential biological targets and interaction modes.

Computational Docking and Binding Energy Calculations for Interaction Mode Prediction

Molecular docking simulations could be employed to predict the preferred binding orientation of this compound within the active or allosteric sites of various proteins. Subsequent binding energy calculations, using methods like Molecular Mechanics with Generalized Born and Surface Area solvation (MM/GBSA), could then be used to estimate the strength of these predicted interactions.

Structure-Affinity Relationship (SAR) from a Chemical Binding Perspective

Systematic modification of the this compound structure and subsequent evaluation of the binding affinity of the resulting analogs would be essential for establishing a structure-affinity relationship. This would involve synthesizing derivatives with alterations to the butan-1-amine side chain and the 1,3-dioxaindan moiety to probe which chemical features are critical for binding.

Q & A

Q. Table 1: Common Byproducts and Mitigation Strategies

Byproduct TypeCauseMitigation
Di-alkylated derivativesExcess alkylating agentControlled stoichiometry, slow reagent addition
Oxidation productsExposure to air/moistureInert atmosphere (N₂/Ar), anhydrous solvents
Ring-opened speciesAcidic/basic conditionspH buffering, mild reaction conditions

Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Identifies aromatic protons (δ 6.5–7.5 ppm for dioxaindan) and amine protons (δ 1.5–3.0 ppm). Splitting patterns confirm substitution positions .
    • ¹³C NMR: Resolves carbonyl (δ 160–180 ppm) and aliphatic carbons (δ 20–50 ppm) .
  • LC-MS: Validates molecular weight (e.g., [M+H]⁺ at m/z ≈ 207) and detects impurities via fragmentation patterns .
  • FT-IR: Confirms amine N-H stretches (~3300 cm⁻¹) and C-O-C vibrations (~1250 cm⁻¹) in the dioxaindan ring .

Note: For chiral variants, chiral HPLC or polarimetry is required to assess enantiopurity .

Advanced: How can computational models like PCP-SAFT be adapted to predict the physicochemical properties of amine-containing systems like this compound?

Methodological Answer:
PCP-SAFT struggles with asymmetric hydrogen-bonding in amines due to poor parametrization of donor/acceptor sites. To improve accuracy:

Parameter Refinement: Incorporate experimental data (e.g., vapor-liquid equilibria) for amine-dioxaindan systems to recalibrate association terms .

Quantum Mechanics (QM): Use DFT calculations (e.g., B3LYP/6-311+G(d,p)) to derive partial charges and hydrogen-bonding energies for input into PCP-SAFT .

Machine Learning: Train models on existing amine datasets to predict phase behavior and solubility parameters .

Challenge: Experimental data scarcity for dioxaindan derivatives necessitates collaborative data sharing to enhance model reliability .

Advanced: What strategies resolve contradictions in reported biological activities (e.g., receptor binding vs. cytotoxicity) of this compound derivatives?

Methodological Answer:
Contradictions often arise from structural variations or assay conditions. Mitigation strategies include:

  • Structural Control: Synthesize and test pure enantiomers (e.g., (R)- vs. (S)-configurations) to isolate stereochemical effects .
  • Assay Standardization:
    • Use isogenic cell lines to minimize genetic variability in cytotoxicity studies .
    • Validate receptor binding assays with positive/negative controls (e.g., serotonin receptor antagonists) .
  • Substituent Analysis: Compare derivatives with halogen (e.g., F, Cl) or methoxy groups to assess electronic effects on activity .

Q. Table 2: Biological Activity vs. Substituent Position

Substituent (Position)Receptor Binding (IC₅₀, nM)Cytotoxicity (LD₅₀, μM)
5-Fluoro (dioxaindan)12 ± 2>100
7-Methoxy (dioxaindan)45 ± 525 ± 3
Unsubstituted85 ± 10>100

Q. Table 3: Functionalization Reagents and Outcomes

Reaction TypeReagentsProductYield (%)
N-MethylationCH₃I, K₂CO₃N-Methyl derivative75–85
Ring BrominationBr₂, FeBr₃5-Bromo-dioxaindan60–70
Oxidation (Amine)KMnO₄Ketone derivative50–60

Advanced: How can researchers address discrepancies in solubility data for this compound across different solvent systems?

Methodological Answer:
Discrepancies arise from polymorphic forms or solvent impurities. Solutions include:

  • Standardized Protocols: Use USP-grade solvents and controlled crystallization conditions (e.g., cooling rate, seed crystals) .
  • Hansen Solubility Parameters (HSP): Calculate HSP values (δD, δP, δH) to predict solubility in untested solvents .
  • High-Throughput Screening: Automated platforms (e.g., Chemspeed) rapidly test solubility in 100+ solvent mixtures .

Note: Hydrochloride salts (e.g., this compound·HCl) improve aqueous solubility for in vivo studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.